3,4-Dibromo-1-ethenyl-5-(tributylstannyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibromo-1-ethenyl-5-(tributylstannyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of bromine atoms at positions 3 and 4, an ethenyl group at position 1, and a tributylstannyl group at position 5
Preparation Methods
The synthesis of 3,4-Dibromo-1-ethenyl-5-(tributylstannyl)-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Ethenylation: The ethenyl group can be introduced through a Heck reaction, where a vinyl halide reacts with the pyrazole derivative in the presence of a palladium catalyst.
Stannylation: The tributylstannyl group can be introduced via a Stille coupling reaction, where a stannyl halide reacts with the pyrazole derivative in the presence of a palladium catalyst.
Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
3,4-Dibromo-1-ethenyl-5-(tributylstannyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The bromine atoms at positions 3 and 4 can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,4-Dibromo-1-ethenyl-5-(tributylstannyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in biological studies to investigate the effects of pyrazole derivatives on various biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-1-ethenyl-5-(tributylstannyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromine atoms and the ethenyl group contribute to its reactivity, allowing it to form covalent bonds with target molecules. The tributylstannyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and other hydrophobic environments. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
3,4-Dibromo-1-ethenyl-5-(tributylstannyl)-1H-pyrazole can be compared with other similar compounds, such as:
3,4-Dibromo-1-ethenyl-5-methylsulfanylpyrazole: This compound has a methylsulfanyl group instead of a tributylstannyl group, which affects its chemical properties and reactivity.
3,4-Dibromo-1-ethenyl-5-phenylpyrazole:
3,4-Dibromo-1-ethenyl-5-chloropyrazole: This compound has a chlorine atom at position 5, which alters its electronic properties and reactivity.
The uniqueness of this compound lies in the presence of the tributylstannyl group, which imparts distinct chemical and physical properties compared to other similar compounds.
Properties
CAS No. |
923035-99-8 |
---|---|
Molecular Formula |
C17H30Br2N2Sn |
Molecular Weight |
541.0 g/mol |
IUPAC Name |
tributyl-(4,5-dibromo-2-ethenylpyrazol-3-yl)stannane |
InChI |
InChI=1S/C5H3Br2N2.3C4H9.Sn/c1-2-9-3-4(6)5(7)8-9;3*1-3-4-2;/h2H,1H2;3*1,3-4H2,2H3; |
InChI Key |
NGDZCKXCVZEWIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C(=NN1C=C)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.